

Physical and chemical properties of Borapetoside B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Borapetoside B**

Cat. No.: **B561149**

[Get Quote](#)

An In-depth Technical Guide to Borapetoside B

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Borapetoside B**, a natural compound isolated from *Tinospora crispa*. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Borapetoside B is a clerodane diterpenoid glycoside found in the stems of *Tinospora crispa*, a plant widely used in traditional medicine.^{[1][2]} It belongs to a class of compounds known as borapetosides, which have been investigated for various pharmacological activities. While several borapetosides, such as A and C, exhibit significant biological effects, **Borapetoside B** is often noted for its comparative inactivity, which is attributed to its specific stereochemistry.^[3] This makes it a valuable compound for structure-activity relationship (SAR) studies. This guide summarizes its known properties, relevant experimental protocols, and the signaling pathways of its more active structural analogs.

Physical and Chemical Properties

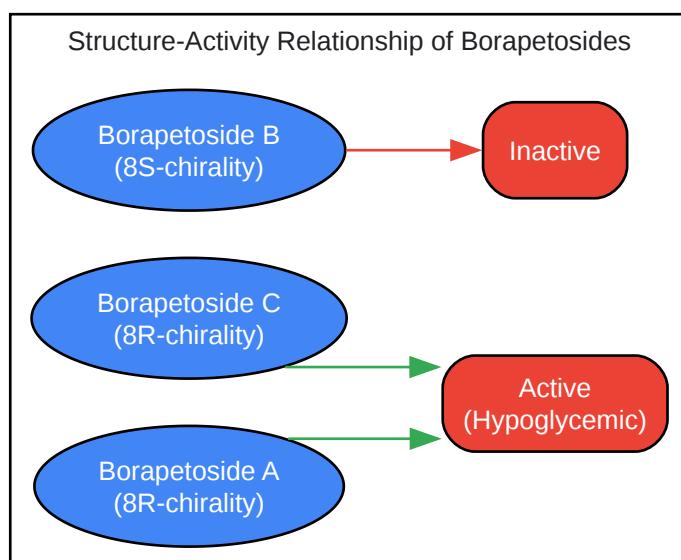
Borapetoside B is typically supplied as a powder.^[1] Its core structure is a diterpenoid linked to a glycoside moiety.

Table 1: Physical and Chemical Properties of **Borapetoside B**

Property	Value	Source(s)
Molecular Formula	C ₂₇ H ₃₆ O ₁₂	[1]
Molecular Weight	552.6 g/mol	
CAS Number	104901-05-5	
Appearance	Powder	
Type of Compound	Diterpenoid Glycoside	
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	
Storage	Recommended at -20°C for long-term stability (≥ 2 years)	
Purity	Commercially available at ≥98%	
IUPAC Name	<p>methyl (2S,4aS,6S,6aR,9R,10aS,10b S)-2-(furan-3-yl)-9-hydroxy- 6a,10b-dimethyl-4-oxo-6- [(2R,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 1,2,4a,5,6,9,10,10a- octahydrobenzo[f]isochromene -7-carboxylate</p>	

Note: Detailed spectral data such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry are essential for full characterization and are typically provided in supplier-specific Certificates of Analysis.

Biological Activity and Mechanism of Action


Borapetoside B itself has been found to be inactive in studies investigating the hypoglycemic effects of compounds from *Tinospora crispa*. The key difference lies in its stereochemistry at

the C-8 position. Borapetosides A and C, which possess an 8R-chirality, show significant hypoglycemic activity, whereas **Borapetoside B**, with its 8S-chirality, is inactive.

This highlights the stereospecificity of the biological targets involved. While **Borapetoside B** lacks direct hypoglycemic effects, understanding the mechanisms of its active isomers provides crucial context for its use in SAR studies.

- Borapetoside A: Exerts hypoglycemic effects through both insulin-dependent and insulin-independent pathways. It enhances glucose utilization in peripheral tissues, reduces hepatic gluconeogenesis, and activates the insulin signaling pathway.
- Borapetoside C: Improves insulin sensitivity and increases glucose utilization. Its mechanism involves the activation of the Insulin Receptor (IR) -> Akt -> Glucose Transporter 2 (GLUT2) signaling pathway.
- Borapetoside E: Has shown potential in treating type 2 diabetes and related metabolic syndromes by improving hyperglycemia, insulin resistance, and hyperlipidemia in animal models. It acts by suppressing the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream targets involved in lipid synthesis.

The inactivity of **Borapetoside B** makes it an excellent negative control in experiments involving its active isomers.

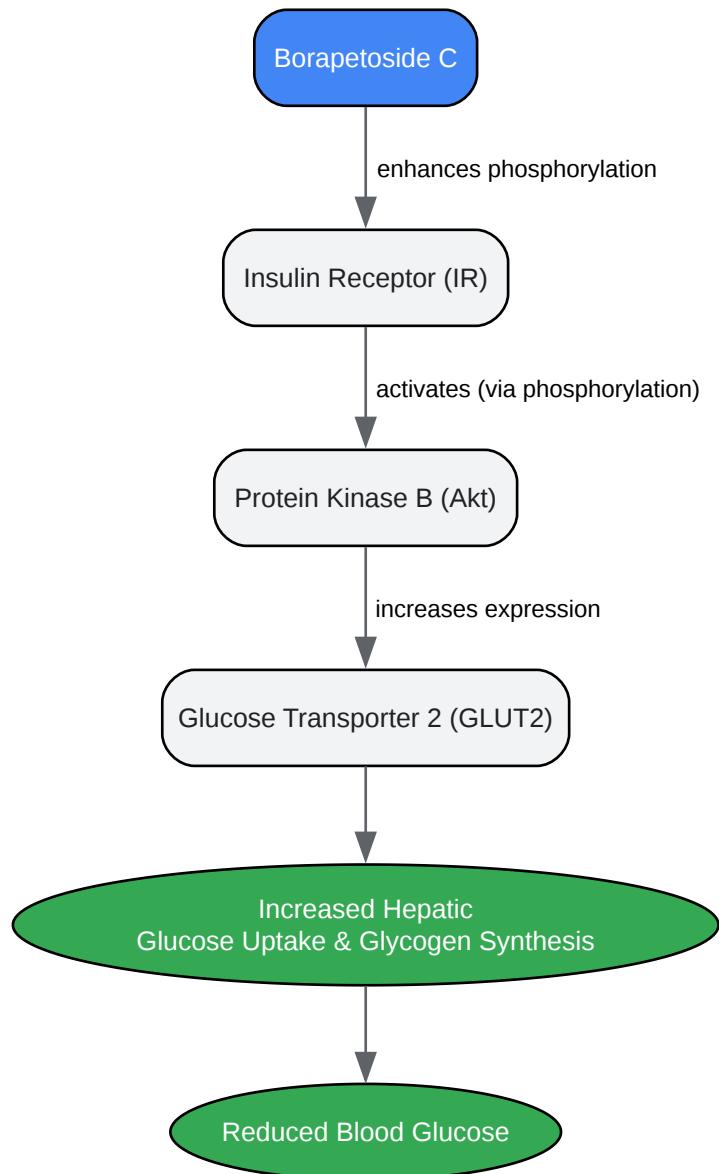
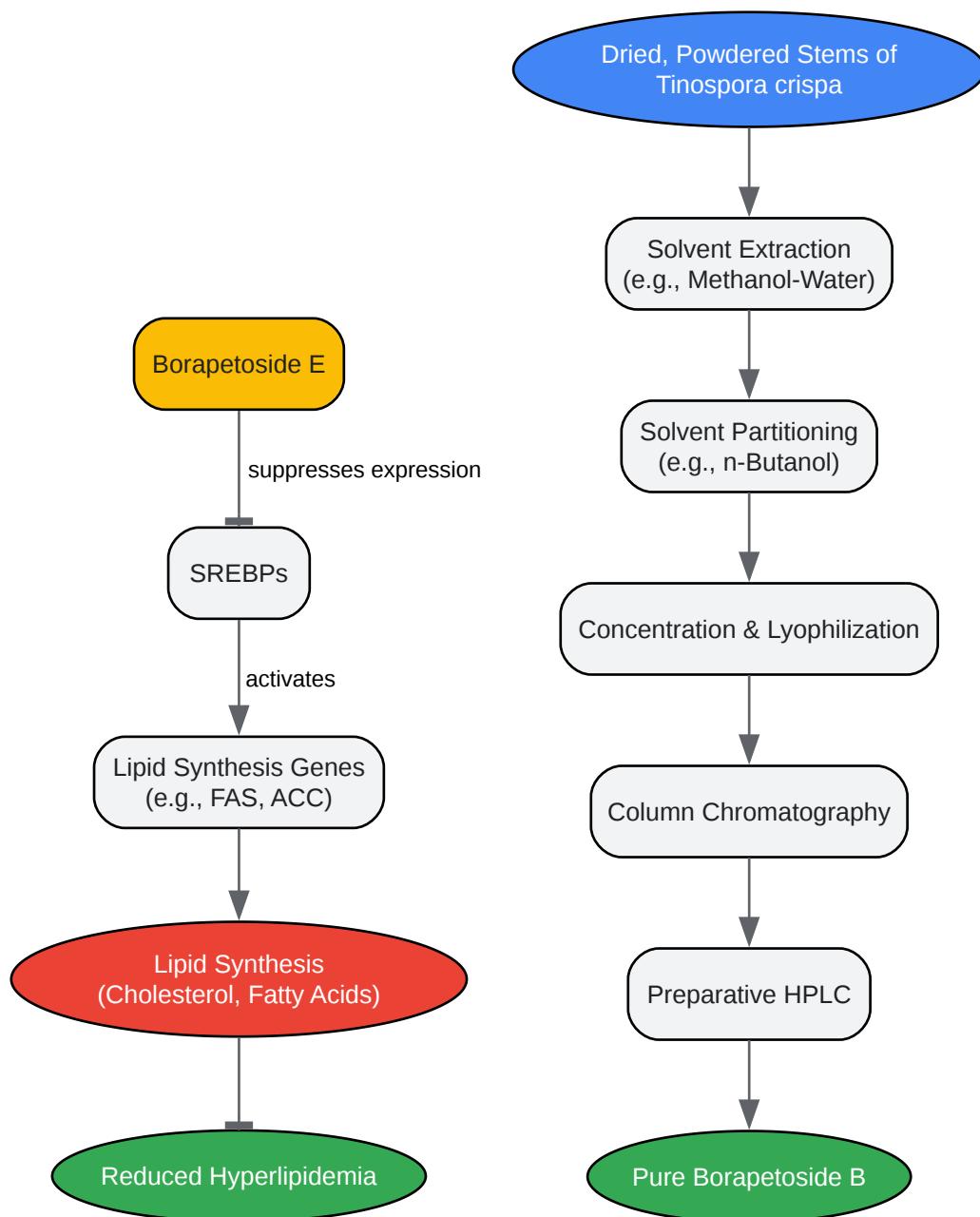

[Click to download full resolution via product page](#)

Figure 1: Structure-Activity Relationship of Borapetosides A, B, and C.

Signaling Pathways of Related Borapetosides

To understand the potential biological context of **Borapetoside B**, it is useful to visualize the signaling pathways modulated by its active counterparts.


Borapetoside C enhances insulin sensitivity by positively modulating the IR-Akt-GLUT2 pathway in the liver. This leads to increased glucose uptake and utilization, thereby lowering blood glucose levels.

[Click to download full resolution via product page](#)

Figure 2: Insulin signaling pathway modulated by Borapetoside C.

Borapetoside E impacts lipid metabolism by inhibiting SREBPs, which are key transcription factors in the synthesis of cholesterol and fatty acids. This action helps to alleviate hyperlipidemia.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Borapetoside B | CAS:104901-05-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. Borapetoside B | 104901-05-5 | EEA90105 | Biosynth [biosynth.com]
- 3. Hypoglycemic action of borapetoside A from the plant *Tinospora crispa* in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Borapetoside B]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b561149#physical-and-chemical-properties-of-borapetoside-b>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com